molecular formula C23H19ClN2O6 B6497992 [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate CAS No. 953009-15-9

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

Cat. No. B6497992
M. Wt: 454.9 g/mol
InChI Key: AOPBIVLQNMHVEM-UHFFFAOYSA-N
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Description

The compound contains two oxazole rings, which are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of the oxazole rings suggests that this compound might have interesting chemical properties and potential biological activity, as oxazole derivatives are known to exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the two oxazole rings and the substituent groups attached to them. The 3,4-dimethoxyphenyl and 2-chlorophenyl groups would contribute to the overall polarity and potential reactivity of the compound .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the oxazole rings and the substituent groups. The oxazole rings might undergo reactions such as electrophilic substitution or nucleophilic addition, while the chlorophenyl and dimethoxyphenyl groups might participate in coupling reactions or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar oxazole rings and the polar substituent groups would likely make this compound relatively polar and potentially soluble in polar solvents .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling this compound to avoid potential health risks .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and potential development as a pharmaceutical or agrochemical agent .

properties

IUPAC Name

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O6/c1-13-21(22(26-31-13)16-6-4-5-7-17(16)24)23(27)30-12-15-11-19(32-25-15)14-8-9-18(28-2)20(10-14)29-3/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPBIVLQNMHVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OCC3=NOC(=C3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

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